Ethylene glycol monoisobutyl ether

Descripción

Contextualization within Glycol Ether Chemistry Research

Glycol ethers are a class of organic solvents characterized by their hybrid structure, containing both an ether and an alcohol functional group. This dual nature imparts amphiphilic properties, making them capable of dissolving both water-soluble and water-insoluble substances. nih.govwikipedia.org They are broadly categorized into two main types: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. wikipedia.org Ethylene glycol monoisobutyl ether, the subject of this article, is a member of the E-series.

Research into glycol ethers began in the early 20th century with the introduction of products like "Cellosolve" (ethylene glycol monoethyl ether), which provided effective, low-cost solvent alternatives for various industries. researchgate.net Over time, the family of glycol ethers expanded to include derivatives with different alkyl groups, such as methyl, butyl, and isobutyl ethers, each offering a unique set of physical properties like evaporation rate, viscosity, and solvency. researchgate.net Much of the research has focused on the more common linear alkyl chain derivatives, such as ethylene glycol monobutyl ether (EGBE), due to their high production volume and widespread use. nist.govwikipedia.org

Significance and Research Trajectories for this compound

This compound, also known as 2-isobutoxyethanol, is a structural isomer of the more extensively studied EGBE. Its significance in research stems primarily from the opportunity it presents for comparative studies. The key difference lies in its branched isobutyl group, as opposed to the straight-chain n-butyl group in EGBE. This structural variance is hypothesized to influence its physicochemical properties, performance in applications, and its toxicological and environmental profiles.

Current research trajectories, while not extensive for this specific compound, are aimed at understanding how this branching affects its behavior. Key areas of investigation include its efficacy as a solvent and coalescing agent, its metabolic fate in biological systems, and its rate of environmental degradation compared to its linear counterpart. The unique steric hindrance and electronic effects of the isobutyl group could offer advantages or disadvantages in specific applications, driving its potential use in niche markets.

Foundational Research Questions and Hypotheses

The limited specific research on this compound gives rise to several foundational questions that guide its investigation. These questions are often framed in comparison to the well-documented properties of EGBE.

How does the branched-chain structure of this compound affect its solvency and performance? It is hypothesized that the bulkier isobutyl group may alter its ability to dissolve certain resins or its effectiveness as a coalescing agent in latex paints compared to EGBE.

Does the isobutyl group alter the metabolic pathway and toxicological profile? The primary toxicological concern with EGBE is its metabolism to 2-butoxyacetic acid (BAA), which induces hemolysis in some animal species. nih.gov A core research hypothesis is that this compound is metabolized via a similar pathway to 2-isobutoxyacetic acid, and the key question is whether this branched metabolite exhibits a different toxic potential.

What is the environmental persistence of this compound? Research into the biodegradation of organic compounds suggests that branched structures can sometimes be more resistant to microbial degradation than their linear isomers. A central hypothesis is that the biodegradation rate of this compound may differ from that of EGBE in soil and water.

Structure

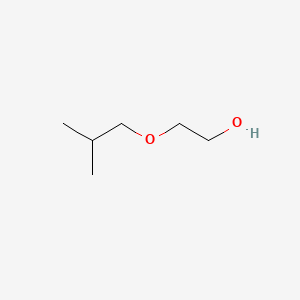

2D Structure

Propiedades

IUPAC Name |

2-(2-methylpropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAPGMVKBLELOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50674-23-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50674-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063469 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-24-1 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Molecular Structure and Chemical Formula

Ethylene (B1197577) glycol monoisobutyl ether is a primary alcohol that features an isobutoxy group attached to the ethanol (B145695) backbone via an ether linkage. researchgate.net

Chemical Formula : C₆H₁₄O₂ nist.govcymitquimica.com

IUPAC Name : 2-(2-methylpropoxy)ethanol nist.govnih.gov

CAS Registry Number : 4439-24-1 nist.govcymitquimica.com

Synonyms : 2-Isobutoxyethanol, Isobutyl Cellosolve nist.gov

The structure combines a polar alcohol group (-OH) with a less polar ether linkage and a branched alkyl chain, which is the basis for its utility as a solvent and coupling agent. researchgate.net

Physicochemical Properties

The physical properties of ethylene glycol monoisobutyl ether are critical for its application in various formulations.

| Property | Value | Source(s) |

| Molecular Weight | 118.174 g/mol | nist.govnih.gov |

| Appearance | Colorless liquid | cymitquimica.com |

| Odor | Mild, sweet, ether-like | cymitquimica.comecetoc.org |

| Boiling Point | 159 °C (at 760 mmHg) | nih.gov |

| Melting Point | -65.15 °C | nih.gov |

| Density | 0.89 g/cm³ | nih.gov |

| Flash Point | 53 °C | nih.gov |

| Water Solubility | Miscible | ecetoc.org |

| logP (Octanol/Water Partition Coefficient) | 0.7 | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Synthesis and Manufacturing Processes

Primary Synthesis Routes

The principal method for synthesizing ethylene (B1197577) glycol monoisobutyl ether is through the ethoxylation of isobutanol. This reaction involves combining isobutanol (isobutyl alcohol) with ethylene oxide in the presence of a catalyst. researchgate.net

Reaction: C₂H₄O (Ethylene Oxide) + (CH₃)₂CHCH₂OH (Isobutanol) → (CH₃)₂CHCH₂OCH₂CH₂OH

This process is analogous to the production of other ethylene glycol ethers, where an alcohol reacts with ethylene oxide to form the corresponding monoether. wikipedia.org

Industrial-Scale Manufacturing Considerations

On an industrial scale, the synthesis of glycol ethers requires careful control of reaction conditions to ensure high yield and purity.

Catalysts : The reaction is typically catalyzed by either basic compounds (e.g., sodium hydroxide) or acidic catalysts. The choice of catalyst can influence the reaction rate and the distribution of products. gcms.cz

Byproduct Formation : A common issue in glycol ether production is the formation of higher-order ethers, such as diethylene glycol monoisobutyl ether or trithis compound, which occur when the initial product reacts with additional molecules of ethylene oxide.

Purification : Post-reaction, the product mixture must undergo purification, typically through distillation, to separate the desired monoether from unreacted starting materials and higher ether byproducts. This ensures the final product meets the specifications required for its intended applications.

Analytical Chemistry Research and Method Development for Ethylene Glycol Monoisobutyl Ether

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for separating EGBE from its matrix and potential contaminants, allowing for precise quantification and identification. Gas and liquid chromatography are the most prominent techniques utilized for this purpose.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the quantitative analysis of EGBE. The inherent volatility of EGBE makes it an ideal candidate for GC separation. The method's high sensitivity and specificity are crucial for identifying and quantifying EGBE, even at trace levels.

In a typical GC-MS analysis, a sample containing EGBE is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The choice of the column's stationary phase is critical for achieving optimal separation from other components in the sample. Columns with a cyanopropylphenyl-based stationary phase have demonstrated excellent performance in resolving various glycol ethers and their isomers. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. The NIST WebBook provides a reference mass spectrum for Ethylene (B1197577) Glycol Monoisobutyl Ether, which is essential for its unambiguous identification. nist.gov

Quantitative analysis is typically performed by creating a calibration curve using standards of known EGBE concentrations. By comparing the peak area of EGBE in a sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard is often employed to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response.

Table 1: Illustrative GC-MS Parameters for Ethylene Glycol Monoisobutyl Ether Analysis

| Parameter | Value |

| Column | Cyanopropylphenyl-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature of 50°C, ramped to 250°C at 10°C/min |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | m/z 30-300 |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are vital for confirming the chemical structure of EGBE and for identifying the structures of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in this analytical domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity Assessment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the structural integrity of EGBE.

The ¹H NMR spectrum of EGBE provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in the ¹H NMR spectrum are all used to piece together the molecule's structure. For EGBE, distinct signals corresponding to the protons of the isobutyl group, the methylene (B1212753) groups of the ethylene glycol backbone, and the hydroxyl group are expected. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the EGBE molecule will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for confirmation of the number and types of carbon atoms present.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₂CH- | ~0.9 | Doublet |

| (CH₃)₂CH- | ~1.8 | Multiplet |

| -CH₂-O- (isobutyl) | ~3.2 | Doublet |

| -O-CH₂-CH₂-OH | ~3.5 | Triplet |

| -O-CH₂-CH₂-OH | ~3.7 | Triplet |

| -OH | Variable | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~19 |

| (CH₃)₂CH- | ~28 |

| -CH₂-O- (isobutyl) | ~79 |

| -O-CH₂-CH₂-OH | ~72 |

| -O-CH₂-CH₂-OH | ~62 |

Differentiation of Mono-ether versus Di-ether Derivatives using Spectroscopic Fingerprinting

Spectroscopic techniques, particularly NMR and mass spectrometry, can be used to create a "spectroscopic fingerprint" that allows for the clear differentiation between mono-ether and di-ether derivatives of ethylene glycol. For instance, comparing the spectra of this compound with that of a potential di-ether impurity like Di(ethylene glycol) vinyl ether reveals distinct differences. chemicalbook.com

In ¹H NMR, the presence of a hydroxyl (-OH) proton signal in the mono-ether is a key differentiating feature that is absent in the di-ether. Furthermore, the integration of the signals corresponding to the ethylene glycol backbone protons will differ significantly between the mono- and di-ether derivatives.

Mass spectrometry also provides a clear distinction. The molecular ion peak in the mass spectrum will have a different mass-to-charge ratio for the mono-ether compared to the di-ether, reflecting their different molecular weights. The fragmentation patterns will also be distinct, providing further structural confirmation.

Development of Analytical Procedures for Trace Analysis in Environmental and Biological Matrices

The detection of EGBE at trace levels in environmental and biological samples is crucial for exposure assessment and environmental monitoring. This requires highly sensitive and selective analytical methods.

For environmental matrices such as soil and water, sample preparation is a critical first step to extract and concentrate the analyte before analysis. A simplified procedure using ethylene glycol monoethyl ether has been developed for the assessment of soil surface area, indicating the interaction of glycol ethers with soil matrices. researchgate.netosti.gov For water samples, techniques like solid-phase extraction (SPE) can be used to isolate EGBE from the aqueous matrix. Subsequent analysis is typically performed by GC-MS, which offers the necessary sensitivity for trace-level detection.

In biological monitoring, the analysis of EGBE or its metabolites in urine or blood provides a measure of an individual's exposure. nih.govnih.gov The adverse health effects of some glycol ethers are attributed to their acidic metabolites, making the monitoring of these metabolites in urine a valuable tool for assessing exposure. nih.gov Analytical methods for biological samples often involve an extraction step followed by derivatization to improve the chromatographic properties and sensitivity of the analytes before GC-MS or HPLC analysis.

Optimization of Sample Preparation Techniques (e.g., Salting Out, Derivatization)

The accurate quantification of this compound in various matrices necessitates robust sample preparation methods. Optimization of these techniques is crucial for removing interfering substances, concentrating the analyte, and improving its compatibility with analytical instrumentation. Key strategies include the salting-out effect and chemical derivatization.

Salting-Out Effect

The salting-out effect is a phenomenon where the solubility of a nonpolar or moderately polar substance, such as this compound, in an aqueous solution is decreased by the addition of a salt. This principle is leveraged in liquid-liquid extraction (LLE) and headspace analysis to enhance the partitioning of the analyte from the aqueous phase into an organic solvent or the vapor phase.

The addition of certain salts to an aqueous sample containing glycol ethers increases the ionic strength of the solution. This leads to an increase in the surface tension of the solvent and stronger interactions between water molecules, effectively "pushing" the less polar glycol ether molecules out of the aqueous phase. The effectiveness of different salts in this process often follows the Hofmeister series, which ranks ions based on their ability to salt-out proteins and other molecules. nih.gov For anions, the salting-out ability typically follows the order: citrate (B86180) > tartrate > succinate. nih.gov This is because anions with higher charge density have a greater hydration capacity, reducing the amount of "free" water available to solvate the glycol ether molecules. nih.gov

The relationship between the concentration of the salt and the solubility of the analyte can be described by the Setschenow equation. nih.govresearchgate.net This allows researchers to model and optimize the salting-out process for specific analyte-matrix combinations, thereby improving extraction efficiency and concentrating the analyte for subsequent analysis.

Derivatization

Derivatization is a common strategy employed in the analysis of glycol ethers to improve their chromatographic properties and detection sensitivity. Glycol ethers contain a polar hydroxyl group, which can lead to poor peak shape (tailing) in gas chromatography (GC) and may require higher temperatures for volatilization. Converting the hydroxyl group into a less polar, more volatile derivative addresses these issues.

Several derivatization approaches have been developed for glycols and related compounds, which are applicable to this compound analysis:

Esterification: The hydroxyl group can be converted into an ester. A novel technique developed for ethylene glycol in human serum utilizes 4-carbethoxyhexafluorobutyryl chloride as a derivatizing agent. nih.gov This reaction forms a larger, less volatile derivative that is free from matrix interference and produces a distinct molecular ion in mass spectrometry, aiding in unambiguous identification. nih.gov

Cyclic Ester/Boronate Formation: For compounds with a 1,2-diol structure like ethylene glycol, derivatization with agents like phenyl boronic acid is highly effective. rsc.org This reaction forms a cyclic derivative, 2-phenyl-1,3,2-dioxaborolane, which is stable and exhibits excellent chromatographic behavior, making it suitable for GC analysis. rsc.org While this compound is not a 1,2-diol, similar boronate ester formation can be applied to its hydroxyl group.

Silylation: Converting the hydroxyl group to a trimethylsilyl (B98337) ether is another common technique for low-fat food samples, which involves reacting the analyte with a silylating agent prior to GC injection. nih.gov

While derivatization is powerful, it can also be time-consuming. An alternative approach involves the use of highly polar GC columns, such as those packed with polyethylene (B3416737) glycol (PEG), which can provide the necessary selectivity and chromatographic resolution for analyzing glycol ethers directly without a prior derivatization step. mdpi.com

Sensitivity Enhancement and Lowering of Detection Limits in Analytical Assays

Achieving high sensitivity and low detection limits is a primary goal in the development of analytical methods for trace-level determination of this compound. This is accomplished through a combination of optimized sample preparation, as discussed previously, and advanced instrumental techniques.

The sample preparation techniques of salting-out and derivatization directly contribute to sensitivity enhancement. By concentrating the analyte from a large sample volume into a small volume of extraction solvent or into the headspace, the amount of analyte introduced into the analytical instrument is increased, leading to a stronger signal.

Derivatization, in particular, can significantly enhance detector response. mdpi.com The choice of derivatizing agent is critical. For instance, the use of 4-carbethoxyhexafluorobutyryl chloride for derivatizing ethylene glycol introduces multiple fluorine atoms into the molecule. nih.gov This makes the derivative highly responsive to electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), which are exceptionally sensitive techniques for electrophilic compounds. This novel method demonstrated excellent precision and linearity for ethylene glycol in serum, with a within-run and between-run precision of 6.7% and 8.2%, respectively. nih.gov

The selection of the analytical instrument and detector is also paramount for achieving low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for the analysis of glycol ethers. nih.govmdpi.com MS provides high selectivity by monitoring for specific mass-to-charge ratio (m/z) ions of the target analyte, which drastically reduces background noise and allows for detection at very low concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID): The FID is a robust and widely used detector for organic compounds. While generally less sensitive than MS, its performance can be significantly enhanced through optimized sample preparation. For example, a method involving derivatization of ethylene glycol with phenyl boronic acid followed by static headspace GC-FID achieved a detection limit of 1 part per million (ppm) in lubricant samples. rsc.org

Alkali Flame Ionization Detector (AFID): For certain compounds, an AFID can offer improved sensitivity over a standard FID. For ethylene glycol analysis, an AFID has been shown to provide a response ratio of 3:1 compared to an FID. nih.gov

The table below summarizes findings from research on ethylene glycol and related compounds, demonstrating the effectiveness of these methods in achieving low detection limits.

| Analyte | Matrix | Sample Preparation/Derivatization | Analytical Method | Detection Limit | Reference |

| Ethylene glycol | Lubricants | Derivatization with phenyl boronic acid | Static Headspace GC-FID | 1 ppm (w/w) | rsc.org |

| Ethylene glycol | Human Serum | Derivatization with 4-carbethoxyhexafluorobutyryl chloride | GC-Chemical Ionization MS | 1.1 mmol/L (70 µg/mL) | nih.gov |

| Ethylene glycol monobutyl ether | Air | Adsorption on charcoal, extraction with methanol/dichloromethane | GC-FID | 1.0 µ g/sample | nih.gov |

| Glycols & Glycol Ethers | Cosmetics | Ultrasonic-assisted extraction (UAE) | GC-MS | Not specified, but concentrations of 7-16 µg/g were quantified | mdpi.com |

Structure Activity Relationship Sar Studies in Ethylene Glycol Monoisobutyl Ether Chemistry

Influence of Alkyl Chain Branching on Solvent Performance and Physicochemical Interactions

The performance of ethylene (B1197577) glycol monoisobutyl ether as a solvent is intrinsically linked to its molecular architecture. The presence of an isobutyl group, as opposed to a linear butyl group found in its isomer ethylene glycol mono-n-butyl ether, introduces significant differences in its physicochemical properties and solvent capabilities.

The branching in the alkyl chain generally leads to a decrease in the efficiency of packing between molecules. This results in weaker van der Waals forces compared to its straight-chain counterpart. ncert.nic.in A tangible consequence of these weaker intermolecular forces is a lower boiling point. For instance, the boiling point of ethylene glycol monoisobutyl ether is approximately 159-161 °C, whereas ethylene glycol mono-n-butyl ether has a higher boiling point of 171 °C. nih.gov This difference in boiling point, and by extension volatility, is a crucial factor in its selection for various applications.

A study from 1956 measured the vapor pressure of both monoisobutyl ether and monobutyl ether of monoethylene glycol, providing foundational data that underscores the impact of this isomeric difference on their physical properties. chemicalpapers.com The branched structure of the isobutyl group also influences the molecule's ability to participate in hydrogen bonding. While the hydroxyl group is the primary site for hydrogen bonding, the steric hindrance introduced by the branched alkyl chain can affect the orientation and strength of these bonds in the condensed phase. reddit.com This can, in turn, influence its solvency for polar substances and its miscibility with water.

The dual nature of glycol ethers, possessing both an ether and an alcohol functional group, makes them versatile solvents. sigmaaldrich.cn The hydrocarbon-like isobutyl group contributes to its ability to dissolve non-polar substances, while the ether and hydroxyl groups allow for interaction with polar molecules and water. The branching of the alkyl chain can subtly alter this hydrophilic-lipophilic balance, impacting its effectiveness as a coupling agent to merge aqueous and organic phases. sigmaaldrich.cnrestek.com

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Ethylene Glycol Mono-n-butyl Ether |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol | 118.17 g/mol |

| Boiling Point | ~159-161 °C | 171 °C nih.gov |

| CAS Number | 4439-24-1 nist.gov | 111-76-2 nih.gov |

Correlation between Molecular Structure and Interfacial Phenomena in Complex Mixtures

The performance of this compound in complex mixtures, such as emulsions and dispersions, is governed by its behavior at interfaces. The isobutyl structure plays a significant role in determining these interfacial properties.

In systems containing both aqueous and organic phases, ethylene glycol ethers act as coupling agents, reducing the interfacial tension and promoting miscibility. A study on a surfactant-free microemulsion system using ethylene glycol monobutyl ether to remove crude oil from sludge highlights the effectiveness of these compounds at interfaces. nih.gov While this study focused on the n-butyl isomer, the principles are applicable to the isobutyl variant. The branched nature of the isobutyl group in this compound can influence the curvature of the interface in microemulsions, potentially affecting the stability and solubilization capacity of these systems.

The orientation of the molecule at an interface is dictated by the hydrophilic hydroxyl and ether groups interacting with the aqueous phase, while the hydrophobic isobutyl group orients towards the non-polar phase. The branching of the isobutyl group increases its cross-sectional area compared to a linear chain, which can impact the packing density of the molecules at the interface. This, in turn, can affect the rigidity and permeability of the interfacial film.

Computational Chemistry Approaches for Predicting Structure-Property Relationships

Computational chemistry provides a powerful tool for elucidating the structure-property relationships of molecules like this compound without the need for extensive experimental work. Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models are particularly valuable in this regard.

MD simulations can model the behavior of this compound at an atomic level, providing insights into its conformational preferences, hydrogen bonding networks, and interactions with other molecules. nih.govresearchgate.netnih.govacs.orgchemrxiv.org For instance, simulations of the simpler ethylene glycol molecule have been used to study its liquid structure and hydrogen-bond dynamics. nih.gov Such studies can be extended to this compound to understand how the branched alkyl chain affects the solvent structure and its interactions in mixtures. By comparing simulation results for the isobutyl and n-butyl isomers, one could quantify the differences in their intermolecular interactions and their effects on macroscopic properties.

Theoretical studies on the gas-phase reactions of hydroxyl radicals with hydroxy ethers have highlighted the importance of hydrogen bond interactions in the transition states, which are influenced by the molecular structure. nih.gov These computational approaches can provide a deeper understanding of the reactivity and degradation pathways of this compound, which is crucial for assessing its environmental fate.

Environmental Chemistry Research of Ethylene Glycol Monoisobutyl Ether

Methodological Approaches for Investigating Degradation Pathways in Environmental Media

The investigation of how ethylene (B1197577) glycol monoisobutyl ether degrades in the environment involves a combination of laboratory studies and modeling, drawing parallels from closely related glycol ethers. Methodologies focus on identifying the primary degradation routes, transformation products, and the rates at which these processes occur in soil, water, and air.

Research on Biotic Degradation Mechanisms (e.g., Aerobic and Anaerobic Conditions)

Biotic degradation is a primary pathway for the removal of glycol ethers from water and soil environments. Studies typically use microorganisms from sources like activated sludge to assess the rate and extent of breakdown under controlled aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, ethylene glycol ethers are readily biodegradable. epa.gov Research on various glycol ethers shows a consistent degradation pathway: the terminal alcohol group is oxidized first to an aldehyde and then to a carboxylic acid. This resulting alkoxyacetic acid may then be further metabolized. For instance, studies on ethylene glycol monobutyl ether (EGBE) show that it is metabolized to 2-butoxyacetic acid (BAA). epa.gov Similarly, ethylene glycol monomethyl ether (EGME) is biotically transformed into methoxyacetic acid (MAA). nih.gov

Based on these analogous pathways, the predicted aerobic degradation of ethylene glycol monoisobutyl ether involves the formation of isobutoxyacetaldehyde, which is then oxidized to isobutoxyacetic acid. Studies have successfully isolated bacteria, such as Pseudomonas sp. and Xanthobacter autotrophicus, that are capable of utilizing and degrading various ethylene glycol ethers. nih.gov

Table 1: Aerobic Biotic Degradation Pathways of Selected Ethylene Glycol Ethers

| Compound Name | Intermediate Metabolite | Final Metabolite (Alkoxyacetic Acid) | Reference |

| Ethylene Glycol Monomethyl Ether (EGME) | Methoxyacetaldehyde (MALD) | Methoxyacetic Acid (MAA) | nih.gov |

| Ethylene Glycol Monobutyl Ether (EGBE) | Butoxyacetaldehyde | 2-Butoxyacetic Acid (BAA) | epa.gov |

| Ethylene Glycol Monoethyl Ether | Ethoxyacetaldehyde | Ethoxyacetic Acid | nih.gov |

| This compound (Predicted) | Isobutoxyacetaldehyde | Isobutoxyacetic acid | N/A |

Anaerobic Degradation: Studies on the parent compound, ethylene glycol, demonstrate that it is readily biodegradable under anaerobic conditions. inchem.org Research on glycol-based aircraft deicing fluids also confirms near-complete anaerobic degradability. ugr.es The degradation pathway under anaerobic conditions can differ from aerobic routes. For ethylene glycol, it can be dehydrated to acetaldehyde (B116499) by enzymes like diol dehydratase. researchgate.net While specific studies on the anaerobic degradation of this compound are not prominent in the literature, the general susceptibility of glycol ethers to anaerobic breakdown suggests this is a viable environmental fate process.

Studies on Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic processes, particularly photochemical oxidation in the atmosphere, play a crucial role in the transformation of ethylene glycol ethers.

Photolysis: When released into the atmosphere, ethylene glycol ethers are expected to exist primarily in the vapor phase. inchem.org The dominant atmospheric loss process is the reaction with photochemically produced hydroxyl radicals (•OH). ca.gov This reaction leads to the breakdown of the molecule. The rate of this reaction is relatively rapid for glycol ethers, resulting in short atmospheric half-lives. While a specific half-life for this compound is not available, data from analogous compounds indicate it is not persistent in the atmosphere.

Table 2: Estimated Atmospheric Half-Lives of Ethylene Glycol Ethers via Reaction with Hydroxyl Radicals

| Compound Name | Estimated Atmospheric Half-Life | Reference |

| Ethylene Glycol (Parent Compound) | ~1-2 days | inchem.org |

| Ethylene Glycol Monobutyl Ether (EGBE) | 0.6 - 0.9 days (14.4 - 21.6 hours) | ca.gov |

| Ethylene Glycol Monomethyl Ether (EGME) | 0.6 - 0.9 days (14.4 - 21.6 hours) | ca.gov |

| Ethylene Glycol Monoethyl Ether (EGEE) | 0.6 - 0.9 days (14.4 - 21.6 hours) | ca.gov |

Hydrolysis: The ether linkage in this compound is generally stable under typical environmental conditions of pH (4-9) and temperature. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in surface waters or soil. inchem.org

Development and Application of Environmental Fate Models

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. For glycol ethers, multimedia fugacity models are often employed. These models use the chemical's physical-chemical properties and degradation rates to estimate its partitioning among environmental compartments like air, water, soil, and sediment.

Key input parameters for modeling this compound would include:

Vapor Pressure: Determines the tendency to volatilize into the atmosphere.

Water Solubility: High water solubility, a characteristic of glycol ethers, indicates a preference for the aqueous phase. ugr.es

Octanol-Water Partition Coefficient (Kow): A low Kow value indicates a low potential for bioaccumulation in organisms. inchem.org

Soil Organic Carbon-Water Partitioning Coefficient (Koc): A low Koc value, as seen with ethylene glycol, suggests high mobility in soil and low adsorption to sediment. inchem.org

Degradation Half-Lives: Rates of biodegradation (aerobic and anaerobic) and atmospheric photolysis are critical for predicting persistence.

Advanced Research Topics and Future Directions

Integration of Computational and Experimental Methodologies in Ethylene (B1197577) Glycol Monoisobutyl Ether Research

The synergy between computational modeling and experimental validation is becoming increasingly central to chemical research. In the context of EGBE, this integrated approach can offer deeper insights into its properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms and predict the outcomes of chemical processes. For instance, DFT computations have been used to investigate the chain growth of polymerization processes involving ethylene glycol, suggesting that the formation of esters and ethers proceeds through both dehydrogenation and dehydration pathways from a hemiacetal intermediate. nih.gov Such computational studies can guide the design of new synthetic routes and catalysts.

Experimental techniques provide the necessary data to validate and refine these computational models. For example, experimental data on the vapor pressure of EGBE at different temperatures have been used to develop and verify thermodynamic models like the Antoine equation. nist.gov Similarly, studies on the etherification of ethylene glycol with n-butanol have utilized response surface methodology (RSM) to model and optimize reaction conditions, with a quadratic conversion model accurately predicting experimental data. researchgate.netresearchgate.net The combination of these approaches allows for a more robust and predictive understanding of EGBE's behavior.

Interdisciplinary Research Opportunities for Ethylene Glycol Monoisobutyl Ether (e.g., Advanced Materials Science, Green Chemical Synthesis)

The unique properties of this compound create opportunities for its application in diverse and interdisciplinary research areas, particularly in advanced materials science and green chemistry.

Advanced Materials Science: EGBE's solvent and coupling agent characteristics make it a valuable component in the formulation of various materials. epa.govnih.gov It is used in surface coatings, paints, and lacquers, where it helps to ensure the stability and performance of the final product. epa.govnih.gov Future research could explore the use of EGBE in the development of novel materials with tailored properties. For example, its role in the synthesis of polyesterethers from ethylene glycol highlights its potential in polymer chemistry. nih.gov

Green Chemical Synthesis: There is a growing emphasis on developing environmentally friendly chemical processes. Ethylene glycol, the parent compound of EGBE, has been used as a green reaction medium. nih.gov Research into the synthesis of EGBE itself is also moving towards more sustainable methods. One-step reaction processes using ethylene, hydrogen peroxide, and n-butanol with a titanium-silicon molecular sieve catalyst are being explored as alternatives to traditional multi-step syntheses. google.com Further research in this area could lead to more efficient and environmentally benign production methods for EGBE and other glycol ethers.

Emerging Analytical and Characterization Techniques

Advances in analytical instrumentation are enabling more precise and sensitive detection and characterization of this compound and related compounds.

Gas chromatography-mass spectrometry (GC-MS) remains a primary technique for the analysis of glycol ethers. gcms.cznih.gov Recent developments include the use of new capillary columns, such as the Rxi®-1301Sil MS column, which offer improved resolution and faster analysis times compared to traditional columns. gcms.czrestek.com These advancements are particularly important for separating complex mixtures of glycol ether isomers. gcms.czrestek.com

Other analytical methods are also being employed and refined. Fourier Transform Infrared (FTIR) spectroscopy is used to characterize chemical bonds and functional groups, providing insights into reaction mechanisms and catalyst performance. researchgate.net Techniques like Field Emission Scanning Electron Microscopy (FESEM), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) are used to characterize the physical and chemical properties of catalysts used in EGBE synthesis. researchgate.net

The following table provides an overview of analytical techniques used for glycol ethers:

| Analytical Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of glycol ethers and their isomers. | gcms.cznih.govrestek.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Characterization of chemical bonds and functional groups. | researchgate.net |

| Field Emission Scanning Electron Microscopy (FESEM) | Analysis of the surface morphology of catalysts. | researchgate.net |

| X-ray Diffraction (XRD) | Determination of the crystalline structure of materials. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of catalysts. | researchgate.net |

Identification of Research Gaps and Future Priorities in this compound Science

Despite the existing body of knowledge, several research gaps and future priorities can be identified for this compound.

A primary area for future research is the development of a more complete toxicological profile. While studies have investigated its effects in animals, further research is needed to fully understand its long-term effects on human health. epa.govnih.govresearchgate.netnih.gov The U.S. Environmental Protection Agency (EPA) has conducted toxicological reviews of EGBE, and these can serve as a foundation for future investigations. epa.gov

Finally, a more comprehensive understanding of the environmental fate and transport of EGBE is needed. While it is known to be released into the environment through various applications, more data is required to fully assess its environmental impact. epa.gov This includes studying its degradation pathways and potential for bioaccumulation.

| Research Area | Identified Gaps and Future Priorities |

| Toxicology | Further investigation into long-term human health effects. |

| Green Synthesis | Development of more efficient and reusable catalysts; reduction of byproducts. |

| Environmental Science | Comprehensive assessment of environmental fate, transport, and degradation pathways. |

By addressing these research gaps, the scientific community can continue to build a comprehensive understanding of this compound, ensuring its safe and sustainable use in a variety of applications.

Q & A

Q. What are the common synthetic pathways for ethylene glycol monoisobutyl ether, and what are the critical reaction parameters?

this compound is synthesized via alkylation of ethylene glycol with isobutene. Key parameters include temperature (optimized between 80–120°C), catalyst type (e.g., acid catalysts like sulfuric acid or solid acid resins), and molar ratios of reactants to minimize di-ether byproducts . Continuous flow reactors improve efficiency by maintaining steady-state conditions and reducing side reactions, as demonstrated in patent methodologies .

Q. What analytical techniques are recommended for quantifying this compound and its impurities?

Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for purity assessment. High-performance liquid chromatography (HPLC) with UV detection is used for polar impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly in distinguishing mono-ether from di-ether derivatives .

Q. How are acute toxicity endpoints determined for this compound in preclinical studies?

Acute toxicity is assessed via OECD Guideline 423 or 425, using rodent models. Key endpoints include LD₅₀ values (oral, dermal, inhalation), irritation scores (skin/eye), and hematological changes. For example, dermal exposure in rabbits showed mild irritation at 500 mg/kg . Subchronic studies (90-day inhalation) evaluate organ weights and histopathology .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use chemical-resistant gloves (butyl rubber or Viton), splash-proof goggles, and local exhaust ventilation. Engineering controls like closed systems minimize vapor exposure. Emergency measures include eyewash stations and neutralization protocols for spills, as outlined in OSHA-compliant safety data sheets .

Advanced Research Questions

Q. How can continuous flow reactors optimize the synthesis of this compound while minimizing di-ether formation?

Adiabatic continuous flow reactors enhance selectivity by controlling residence time and temperature gradients. Computational fluid dynamics (CFD) models predict optimal flow rates (e.g., 0.5–2.0 mL/min) and catalyst bed configurations to suppress di-ether byproducts. Real-time monitoring via inline FTIR ensures reaction progress .

Q. What methodologies resolve contradictions in reproductive toxicity data across studies?

Discrepancies arise from species-specific metabolic pathways (e.g., rodents vs. primates). Benchmark dose modeling (BMD) harmonizes data by quantifying dose-response relationships, while in vitro assays (e.g., placental barrier models) clarify mechanisms. The U.S. EPA’s IRIS program provides weight-of-evidence frameworks to address uncertainties .

Q. How do environmental persistence and degradation pathways of this compound vary under aerobic vs. anaerobic conditions?

Aerobic biodegradation studies (OECD 301F) show 60–70% mineralization in 28 days via microbial oxidation. Anaerobic conditions slow degradation, with half-lives exceeding 100 days. Photolysis in aquatic systems is negligible, but hydrolysis rates increase at pH > 9.0. Fate models (EPI Suite) estimate low bioaccumulation potential (log Kow = 1.2) .

Q. What structural modifications improve the performance of this compound in inkjet formulations without compromising stability?

Co-solvent systems (e.g., propylene glycol) reduce volatility and enhance pigment dispersion. Particle size analysis (dynamic light scattering) ensures polymer compatibility. Stability is tested via accelerated aging (40°C/75% RH for 12 weeks), with viscosity maintained below 5 cP for consistent jetting .

Q. How do computational models predict the solvent’s interaction with biomembranes or proteins?

Molecular dynamics simulations (e.g., GROMACS) reveal partitioning into lipid bilayers, with free energy profiles indicating moderate permeability. QSAR models correlate ether chain length with hemolytic potential. Docking studies identify binding hotspots in cytochrome P450 enzymes, explaining metabolic inactivation pathways .

Q. What strategies mitigate occupational exposure risks in large-scale research applications?

Air sampling (NIOSH Method 1403) quantifies airborne concentrations, while biomonitoring (urinary alkoxyacetic acids) tracks systemic uptake. Substitution assessments under REACH recommend alternatives like dipropylene glycol methyl ether for lower toxicity. Engineering controls (e.g., scrubbers) reduce emissions during distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.